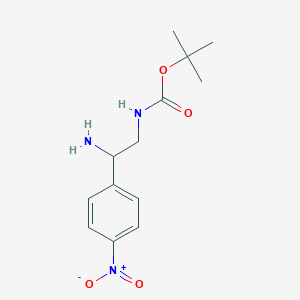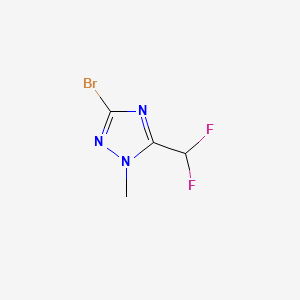
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile: is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group, a nitrile group, and a ketone group. It is used in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile typically involves the reaction of a pyrrolidine derivative with a phenylethyl halide under basic conditionsThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ketone group in 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action .
Medicine: It may serve as a lead compound for the design of new therapeutic agents targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various cellular pathways, leading to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in the presence of a pyrazolin ring and carboxylic acid group.
5-Oxo-1-(4-aminosulfonyl)phenylpyrrolidine-3-carbonitrile: This compound has a similar pyrrolidine ring but includes an aminosulfonyl group, which imparts different chemical properties.
Uniqueness: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is unique due to its combination of a phenylethyl group, nitrile group, and ketone group. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c14-9-12-8-13(16)15(10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 |
InChI-Schlüssel |
PDXNNWUSGDLDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)


![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)


![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)


![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)




